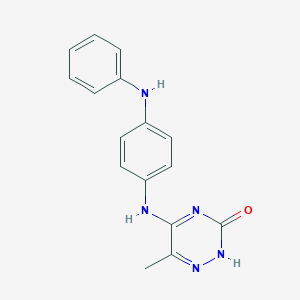
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one, also known as AMT, is a potent and selective inhibitor of protein kinase B/Akt. It has been shown to have promising potential in the treatment of cancer and other diseases related to aberrant Akt signaling.
Mechanism of Action
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one works by inhibiting the activity of Akt, a protein kinase that plays a critical role in cell survival and proliferation. Akt is frequently overactive in cancer cells, leading to uncontrolled growth and resistance to treatment. By inhibiting Akt, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one can induce cancer cell death and sensitize cells to other treatments.
Biochemical and physiological effects:
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to induce apoptosis (cell death) in cancer cells, as well as inhibit cell proliferation and migration. Additionally, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply. This can help to slow or stop the growth of tumors.
Advantages and Limitations for Lab Experiments
One advantage of using 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one in lab experiments is its selectivity for Akt. This allows researchers to specifically target the Akt pathway without affecting other cellular processes. However, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one can be difficult to work with due to its low solubility and stability. Additionally, its potency can make it challenging to find the optimal concentration for experiments.
Future Directions
There are several potential future directions for research on 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one. One area of interest is the development of more potent and selective Akt inhibitors. Additionally, researchers are exploring the use of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one in combination with other cancer treatments to enhance their efficacy. Finally, there is interest in studying the effects of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one on other diseases related to Akt signaling, such as diabetes and neurodegenerative disorders.
Conclusion:
In conclusion, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one is a promising compound with potential applications in cancer treatment and other diseases related to Akt signaling. Its selectivity for Akt makes it an attractive target for research, although its low solubility and stability can pose challenges in lab experiments. With continued research, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one may prove to be a valuable tool in the fight against cancer and other diseases.
Synthesis Methods
The synthesis of 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one involves the reaction of 4-anilinoaniline with 6-methyl-1,2,4-triazin-3(2H)-one in the presence of a catalyst. The resulting compound is then purified using column chromatography. The yield of this reaction is typically around 50%.
Scientific Research Applications
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. Additionally, 5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one has been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy.
properties
Product Name |
5-(4-anilinoanilino)-6-methyl-1,2,4-triazin-3(2H)-one |
|---|---|
Molecular Formula |
C16H15N5O |
Molecular Weight |
293.32 g/mol |
IUPAC Name |
5-(4-anilinoanilino)-6-methyl-2H-1,2,4-triazin-3-one |
InChI |
InChI=1S/C16H15N5O/c1-11-15(19-16(22)21-20-11)18-14-9-7-13(8-10-14)17-12-5-3-2-4-6-12/h2-10,17H,1H3,(H2,18,19,21,22) |
InChI Key |
GEYABZPBGAUMFN-UHFFFAOYSA-N |
SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Canonical SMILES |
CC1=NNC(=O)N=C1NC2=CC=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![N-[4-chloro-3-(trifluoromethyl)phenyl]-3-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzamide](/img/structure/B254070.png)


![Ethyl 4-{[2-chloro-4-(4-methyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)benzoyl]amino}benzoate](/img/structure/B254074.png)


![N-[3-(acetylamino)phenyl]-4-(4,4-dimethyl-1,1-dioxido-3-oxoisothiazolidin-2-yl)benzamide](/img/structure/B254080.png)

![Propyl 3-[(4-benzyl-1-piperazinyl)methyl]-4-hydroxy-2-methyl-6-quinolinecarboxylate](/img/structure/B254087.png)
![N~2~-(4-chlorophenyl)-N~3~-(4-isopropoxyphenyl)-7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254089.png)
![N3-(5-chloro-2-methoxyphenyl)-N2-(2,3-dimethylphenyl)-7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-2,3-dicarboxamide](/img/structure/B254090.png)
![1-(cyclohexylcarbonyl)-2,3-dihydro-1H-pyrrolo[2,3-b]quinoline](/img/structure/B254093.png)